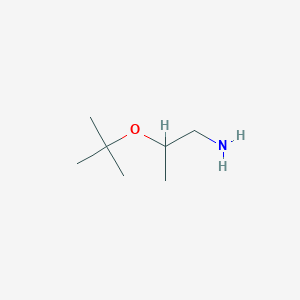
2-(tert-butoxy)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butoxy)propan-1-amine (2-TBPA) is an organic compound belonging to the amine family. It is a colorless, volatile liquid with a pungent, unpleasant odor. It is used in a variety of applications, including as a reagent in organic synthesis, and as an intermediate in the production of pharmaceuticals, agrochemicals, and other industrial chemicals. In addition, it is used in laboratory experiments as a catalyst in the synthesis of a variety of organic compounds.
Scientific Research Applications
2-(tert-butoxy)propan-1-amine has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a catalyst in the synthesis of a variety of organic compounds. It has also been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other industrial chemicals. In addition, it has been used in the synthesis of polymers, such as polyurethanes, and in the preparation of nanomaterials.
Mechanism of Action
2-(tert-butoxy)propan-1-amine acts as a proton donor in the presence of a Lewis acid, such as aluminum chloride or boron trifluoride. This reaction results in the formation of an amine salt, which can then be used as a reagent in organic synthesis.
Biochemical and Physiological Effects
2-(tert-butoxy)propan-1-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties. It has also been shown to have an inhibitory effect on the growth of certain types of cancer cells. In addition, it has been shown to have a protective effect against certain types of neurotoxic agents.
Advantages and Limitations for Lab Experiments
The use of 2-(tert-butoxy)propan-1-amine in laboratory experiments has several advantages. It is relatively inexpensive and readily available. It is also easy to handle and has a low toxicity. In addition, it is highly reactive, which makes it useful as a reagent in organic synthesis. However, there are also some limitations to its use. It is highly volatile, and its odor can be unpleasant. In addition, it is sensitive to light and heat, which can lead to the formation of by-products.
Future Directions
The use of 2-(tert-butoxy)propan-1-amine in scientific research is likely to continue to increase in the future. It could be used in the development of new pharmaceuticals and agrochemicals, as well as in the synthesis of polymers and nanomaterials. In addition, it could be used in the development of new catalysts for organic synthesis. It could also be used in the development of new anti-inflammatory, anti-oxidant, and anti-microbial agents. Finally, it could be used in the development of new neurotoxic agents and in the development of new cancer treatments.
Synthesis Methods
2-(tert-butoxy)propan-1-amine can be synthesized from tert-butyl alcohol through a two-step process. In the first step, tert-butyl alcohol is reacted with aqueous sodium hydroxide to produce tert-butyl hydroxide. In the second step, tert-butyl hydroxide is reacted with ammonia gas to form 2-(tert-butoxy)propan-1-amine. This reaction is highly exothermic, and the reaction must be carefully controlled to avoid over-heating and the formation of by-products.
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-6(5-8)9-7(2,3)4/h6H,5,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMQINKTMJGGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butoxy)propan-1-amine | |
CAS RN |
339306-19-3 |
Source


|
| Record name | 2-(tert-butoxy)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

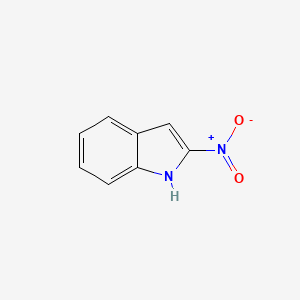
![10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0^{4,13}.0^{8,13}]hexadecane](/img/structure/B6598015.png)
![3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B6598020.png)
![2-[bis(propan-2-yloxy)phosphoryl]-2-methyl-3,4-dihydro-2H-pyrrol-1-ium-1-olate](/img/structure/B6598021.png)

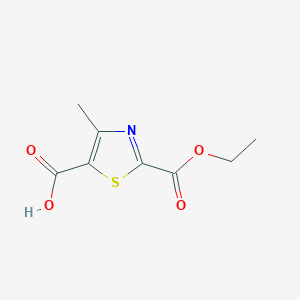

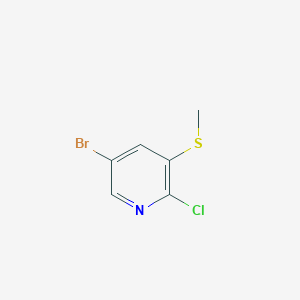
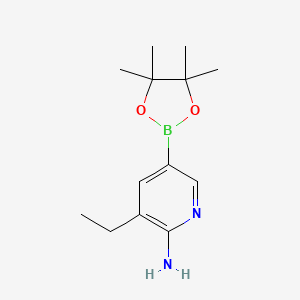
![ethyl N-[({2-[4-({[(4-fluorophenyl)methyl]amino}(hydroxy)methylidene)-1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]propan-2-yl}carbamoyl)carbonyl]ethanehydrazonate](/img/structure/B6598062.png)
![1-[2-(1,3-dioxolan-2-yl)ethyl]-4-methylpiperazine](/img/structure/B6598070.png)


![2-azabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B6598091.png)